molecular formula C10H9FO B8750833 4-(4-Fluorophenyl)but-3-yn-1-ol CAS No. 70250-73-6

4-(4-Fluorophenyl)but-3-yn-1-ol

Cat. No. B8750833
M. Wt: 164.18 g/mol
InChI Key: ZYPUNNWUDIUBBO-UHFFFAOYSA-N
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Patent
US04908386

Procedure details

Copper (I) iodide was added to a stirred solution of 1-fluoro-4-iodobenzene (11.09 g), 3-butyn-1-ol (3.5 g), and BTPC (100 g) in diethylamine (70 ml) and the mixture stirred under nitrogen for 16 h. The mixture was evaporated in vacuo and purified by FCC on eluting with H - EA (2:1) gave the title compound as a yellow solid (2.8 g). T.l.c. (H - EA 2:1) RF 0.20.
Quantity
11.09 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Copper (I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[CH2:9]([OH:13])[CH2:10][C:11]#[CH:12]>C(NCC)C.[Cu]I>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:12]#[C:11][CH2:10][CH2:9][OH:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
11.09 g
Type
reactant
Smiles
FC1=CC=C(C=C1)I
Name
Quantity
3.5 g
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)NCC
Name
Copper (I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred under nitrogen for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by FCC
WASH
Type
WASH
Details
on eluting with H - EA (2:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C#CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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